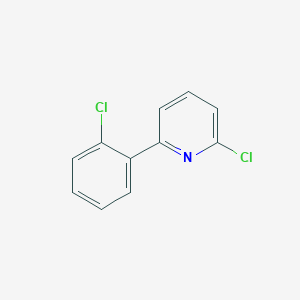

2-Chloro-6-(2-chlorophenyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-(2-chlorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N/c12-9-5-2-1-4-8(9)10-6-3-7-11(13)14-10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHVZQSTKSYKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557111-94-1 | |

| Record name | 2-chloro-6-(2-chlorophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 2 Chlorophenyl Pyridine and Its Precursors

Advanced Approaches for Pyridine (B92270) Ring Construction

The formation of the pyridine ring itself is a cornerstone of heterocyclic chemistry, with numerous methods developed to create this fundamental structure. These methods range from classic cyclization reactions to modern, highly efficient multicomponent systems. acsgcipr.org

Cyclization reactions form the pyridine ring by creating covalent bonds between the ends of a linear precursor. These pathways are diverse and can be facilitated by heat, light, or chemical reagents.

Diels-Alder and Related Cycloadditions: A prominent method for constructing six-membered rings is the Diels-Alder reaction. In the context of pyridine synthesis, this often involves an inverse-electron-demand Diels-Alder reaction where an electron-deficient heterocyclic azadiene reacts with an electron-rich dienophile. baranlab.org Subsequent extrusion of a small molecule from the resulting bridged intermediate leads to the aromatic pyridine ring. baranlab.org For instance, stable 1,2,3-triazine (B1214393) 1-oxides can serve as effective substrates in these reactions. organic-chemistry.org

Electrocyclization: Polyunsaturated acyclic precursors, such as 6π-3-azatrienes, can undergo electrocyclization to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the pyridine product. organic-chemistry.org A one-pot synthesis utilizing this principle involves the reaction of aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org Visible-light-enabled biomimetic aza-6π electrocyclization offers a modern, environmentally friendly approach to creating diverse pyridines under metal- and oxidant-free conditions. organic-chemistry.org

Condensation Reactions: Classic methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.org Modifications to this approach allow for the synthesis of asymmetrical pyridines. baranlab.org

A summary of selected cyclization strategies is presented below.

Table 1: Overview of Cyclization Strategies for Pyridine Synthesis| Reaction Type | Precursors | Key Features |

|---|---|---|

| Inverse-Demand Diels-Alder | Heterocyclic azadienes, Alkenes/Alkynes | Favored method for constructing the pyridine ring via cycloaddition, followed by a retro-[4+2] reaction. baranlab.org |

| Azatriene Electrocyclization | Aldehydes, Phosphorus ylides, Propargyl azide | A one-pot, five-step sequence yielding polysubstituted pyridines in very good yields. organic-chemistry.org |

| Condensation (Hantzsch type) | Aldehydes, β-Ketoesters, Ammonia | Classic method, typically produces symmetrical dihydropyridines which require subsequent oxidation. acsgcipr.org |

Multicomponent reactions (MCRs) have gained prominence as a green and efficient tool in organic synthesis, allowing for the construction of complex molecules like substituted pyridines in a single step from three or more starting materials. bohrium.comnih.gov These reactions are valued for their high atom economy, simplified procedures, and reduced waste generation. nih.gov

MCRs for pyridine synthesis can be broadly categorized as three-component or four-component reactions, which can be either metal-free or metal-catalyzed. bohrium.com

Metal-Free MCRs: Various research groups have developed methods to synthesize pyridine derivatives without metal catalysts, sometimes under solvent-free or catalyst-free conditions, or using greener solvents like ionic liquids. bohrium.com

Metal-Catalyzed MCRs: Catalysts such as copper, zinc, and others are used to facilitate pyridine synthesis from different precursors, often achieving good yields and offering the advantage of catalyst recyclability. bohrium.comacs.org For example, an efficient copper-catalyzed solvent-free MCR has been developed using a ball-milling technique at room temperature. acs.org Nanoparticle catalysts have also been successfully applied in MCRs to produce polyfunctionalized pyridines. rsc.org

A functional and environmentally friendly four-component reaction for synthesizing novel pyridines involves reacting a mixture of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297), which can be performed using either conventional heating or microwave irradiation for shorter reaction times and higher yields. nih.gov

Regioselective Introduction of Chloro- and Phenyl Moieties

A highly practical route to 2-Chloro-6-(2-chlorophenyl)pyridine involves starting with a simple pyridine or a pre-chlorinated pyridine and sequentially adding the necessary chloro and phenyl substituents. This requires precise control over the regioselectivity of the reactions.

Introducing halogen atoms onto the pyridine ring is a critical step for synthesizing precursors like 2,6-dichloropyridine (B45657). The pyridine ring is electron-deficient, making electrophilic substitution challenging, often requiring harsh conditions. nih.govuoanbar.edu.iq

Direct Chlorination: 2,6-Dichloropyridine can be produced by the direct reaction of pyridine with chlorine, where 2-chloropyridine (B119429) is an intermediate. wikipedia.org This chlorination can be performed in the gas phase at high temperatures or through photocatalysis. google.com A process for preparing 2,6-dichloropyridine involves reacting 2-chloropyridine with chlorine in a liquid phase at temperatures of 160°C or higher, without a catalyst. google.com A photoinitiated reaction between 2-chloropyridine and chlorine at 160-190°C has also been patented. google.com

Alternative Halogenation Strategies: Due to the often harsh conditions and potential for regioisomeric mixtures in electrophilic halogenation, alternative methods have been developed. nih.gov One such strategy involves the use of designed phosphine (B1218219) reagents that are installed on the pyridine ring and subsequently displaced by a halide nucleophile, allowing for halogenation under milder conditions. researchgate.net

Table 2: Selected Methods for the Synthesis of 2,6-Dichloropyridine

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyridine | Chlorine (gas phase) | High temperature/photocatalysis | < 48% | google.com |

| 2-Chloropyridine | Chlorine (liquid phase) | ≥ 160°C, no catalyst | High selectivity | google.com |

| 2-Chloropyridine | Chlorine | 160-190°C, photoinitiation | High conversion | google.com |

The key step in forming the target molecule is the creation of a carbon-carbon bond between the pyridine ring at the 6-position and the 2-chlorophenyl group. Transition-metal-catalyzed cross-coupling reactions are the premier tool for this transformation. nih.gov

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. nih.govresearchgate.net

To synthesize 2-Chloro-6-(2-chlorophenyl)pyridine, the Suzuki-Miyaura reaction would couple 2,6-dichloropyridine with (2-chlorophenyl)boronic acid . The reaction selectively occurs at one of the C-Cl bonds of 2,6-dichloropyridine.

Reaction Components & Conditions: A typical procedure involves reacting the heteroaryl halide (2,6-dichloropyridine) with the arylboronic acid ((2-chlorophenyl)boronic acid) using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. researchgate.netthieme-connect.com A base, commonly potassium carbonate (K₂CO₃), and a solvent system, often a mixture like dioxane and water, are also required. thieme-connect.com Continuous-flow reactors have been employed to perform these couplings efficiently, with residence times as short as 23 minutes. thieme-connect.comresearchgate.net

Precursor Synthesis - (2-Chlorophenyl)boronic acid: This crucial reagent is commercially available but can also be synthesized. biosynth.com One method involves a Grignard reaction between a chlorophenyl magnesium halide and a trialkyl borate (B1201080) at very low temperatures, followed by acidic workup. google.com

The versatility of the Suzuki-Miyaura reaction allows for its use with a wide range of arylboronic acids containing both electron-donating and electron-withdrawing groups, making it a robust method for generating diverse arylated pyridines. researchgate.netthieme-connect.com

Table 3: Typical Suzuki-Miyaura Coupling Conditions for Pyridine Arylation

| Catalyst | Base | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (1:1) | 90°C | Effective for coupling bromo-pyridines with arylboronic acids. thieme-connect.com | thieme-connect.com |

| PdCl₂(PPh₃)₂ | KHCO₃ | DMF/H₂O (4:1) | 110°C | Good to excellent yields for coupling iodo-pyridines. researchgate.net | researchgate.net |

| Pd(OAc)₂ / Ligand | Base | Various | Various | Used for intramolecular C-H arylation of pyridine derivatives. beilstein-journals.org | beilstein-journals.org |

| Iron-based | Base | Various | Various | An alternative, iron-mediated direct Suzuki-Miyaura reaction has been developed. scilit.comacs.org | scilit.comacs.org |

Comprehensive Spectroscopic and Chromatographic Methods for Synthetic Verification

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups and fingerprint of a molecule by probing its vibrational modes. For 2-Chloro-6-(2-chlorophenyl)pyridine, the spectra would be dominated by vibrations associated with the substituted pyridine and chlorophenyl rings.

The aromatic C-H stretching vibrations are expected to appear in the 3100–3000 cm⁻¹ region. tandfonline.comnih.gov The pyridine ring itself has characteristic ring stretching vibrations (C=C and C=N stretching), which are typically observed in the 1615-1465 cm⁻¹ range. researchgate.net Similarly, the chlorophenyl ring will exhibit C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

The carbon-chlorine (C-Cl) bond vibrations are also a key feature. The C-Cl stretching frequency can vary depending on the substitution pattern and electronic environment but is generally found in the range of 1130-480 cm⁻¹. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, would appear in the fingerprint region below 900 cm⁻¹.

While a specific experimental spectrum for 2-Chloro-6-(2-chlorophenyl)pyridine is not publicly available, analysis of related structures such as 2-chloro-6-methyl pyridine and 3-chloro-2-{[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine allows for the prediction of characteristic bands. nih.govorientjchem.org

Table 1: Predicted Infrared (IR) and Raman Spectroscopy Vibrational Modes for 2-Chloro-6-(2-chlorophenyl)pyridine

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Ring of Origin |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine & Phenyl |

| C=N Stretch | 1615 - 1575 | Pyridine |

| Aromatic C=C Stretch | 1600 - 1400 | Pyridine & Phenyl |

| C-H In-plane Bend | 1300 - 1000 | Pyridine & Phenyl |

| C-Cl Stretch | 1130 - 480 | Pyridine & Phenyl |

| C-H Out-of-plane Bend | < 900 | Pyridine & Phenyl |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of 2-Chloro-6-(2-chlorophenyl)pyridine is C₁₁H₇Cl₂N, with a predicted monoisotopic mass of approximately 222.996 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be a key feature. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info Therefore, the molecular ion region would exhibit three peaks:

[M]⁺˙: Containing two ³⁵Cl atoms.

[M+2]⁺˙: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺˙: Containing two ³⁷Cl atoms.

The relative intensities of these peaks would be approximately 9:6:1.

The fragmentation of 2-Chloro-6-(2-chlorophenyl)pyridine under mass spectrometry would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the C-C bond between the two aromatic rings. Another common fragmentation pathway for chlorobenzenes is the loss of a chlorine radical (Cl•) to form a stable phenyl cation. docbrown.info Similarly, the 2-chloropyridine moiety can lose a chlorine radical or undergo ring fragmentation, such as the loss of hydrogen cyanide (HCN). nist.gov

Table 2: Predicted Mass Spectrometry Data for 2-Chloro-6-(2-chlorophenyl)pyridine

| Ion | Predicted m/z (for ³⁵Cl) | Description |

| [M]⁺˙ | 223 | Molecular Ion |

| [M+2]⁺˙ | 225 | Molecular Ion Isotope Peak |

| [M+4]⁺˙ | 227 | Molecular Ion Isotope Peak |

| [M-Cl]⁺ | 188 | Loss of a Chlorine atom |

| [C₆H₄Cl]⁺ | 111 | Chlorophenyl cation |

| [C₅H₃ClN]⁺ | 112 | Chloropyridinyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation (from loss of Cl) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous data on bond lengths, bond angles, and torsion angles within the 2-Chloro-6-(2-chlorophenyl)pyridine molecule, as well as how the molecules pack together in the crystal lattice.

While specific crystallographic data for 2-Chloro-6-(2-chlorophenyl)pyridine is not available in the searched literature, analysis of related structures provides insight into expected findings. For instance, crystal structures of other bi-aryl pyridine derivatives often reveal a non-planar conformation, with a significant torsion angle between the two aromatic rings due to steric hindrance between adjacent hydrogen atoms or substituents. researchgate.net The crystal system for related heterocyclic compounds can vary, with triclinic and monoclinic systems being common. nih.gov

A crystallographic analysis would precisely measure the C-Cl bond lengths on both the pyridine and phenyl rings, the C-N bond lengths within the pyridine ring, and the C-C bond connecting the two rings. Furthermore, it would reveal intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing. This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Table 3: Structural Parameters Obtainable from X-ray Crystallography of 2-Chloro-6-(2-chlorophenyl)pyridine

| Parameter | Information Provided |

| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit cell. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-Cl). |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C, C-N-C). |

| Torsion (Dihedral) Angles | Defines the rotation around bonds, such as the angle between the planes of the pyridine and phenyl rings. |

| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds, π-stacking, or halogen bonds that influence crystal packing. |

Chemical Reactivity and Transformation Studies of 2 Chloro 6 2 Chlorophenyl Pyridine

Reactivity of the Pyridine-Bound Halogen Substituent

The chlorine atom at the 2-position of the pyridine (B92270) ring is significantly activated towards nucleophilic substitution and is a prime site for cross-coupling reactions. This heightened reactivity is a consequence of the electron-withdrawing nature of the pyridine nitrogen.

Mechanisms of Nucleophilic Substitution Reactions

The chlorine atom attached to the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly greater than that of chlorobenzene (B131634) due to the electron-withdrawing effect of the pyridine nitrogen atom, which stabilizes the intermediate formed during the reaction. chemconnections.orgvaia.com The reaction proceeds through a two-step addition-elimination mechanism. vaia.comresearchgate.net

In the first step, which is rate-determining, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.netyoutube.com The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring. chemconnections.orgvaia.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiols, leading to the formation of the corresponding 2-substituted pyridine derivatives. The reactivity of 2-chloropyridines in SNAr reactions can be influenced by the presence of other substituents on the pyridine ring.

Catalyzed Cross-Coupling Reactions for Further Derivatization

The pyridine-bound chlorine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in synthesizing complex biaryl and substituted pyridine structures.

Suzuki-Miyaura Coupling: 2-Chloropyridines readily participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form 2-arylpyridines. thieme-connect.comresearchgate.net These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄ or palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand. thieme-connect.comacs.orgorganic-chemistry.org The use of 2-chloropyridines is advantageous as they are often more stable and less expensive than the corresponding bromo or iodo derivatives. thieme-connect.com The reaction generally proceeds in good to excellent yields. thieme-connect.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2-Chloropyridine (B119429) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2-Phenylpyridine (B120327) | 80 (conversion) | thieme-connect.com |

| 2-Chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 2-(2-Methoxyphenyl)pyridine | Modest Yield | nih.gov |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd-phosphine complex | - | - | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | organic-chemistry.org |

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of 2-chloropyridines with terminal alkynes to produce 2-alkynylpyridines. scirp.orgwikipedia.org This transformation is typically catalyzed by a palladium complex in the presence of a copper co-catalyst. scirp.orgwikipedia.org Various palladium catalysts and ligands can be employed, and the reaction conditions are generally mild. ua.espreprints.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 2-Chloropyridine | Phenylacetylene | Oxime palladacycle | - | - | 2-(Phenylethynyl)pyridine | 63 | ua.es |

| 2-Amino-3-bromopyridine (analogue) | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | - | DMF | 2-Amino-3-(phenylethynyl)pyridine | High | scirp.org |

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling 2-chloropyridines with primary or secondary amines. rsc.orgsci-hub.cat The reaction is catalyzed by palladium complexes with specialized phosphine ligands, such as those from the Buchwald and Hartwig groups. researchgate.netacs.org This method is highly versatile and allows for the synthesis of a wide range of 2-aminopyridine (B139424) derivatives. rsc.orgacs.org

| Reactant 1 | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 4-Chloro-N-phenylpyridin-2-amine | High | researchgate.net |

| Chloroquinoline (analogue) | 4-Methoxyaniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | N-(4-Methoxyphenyl)quinolin-x-amine | High | sci-hub.cat |

Reactivity of the Phenyl-Bound Halogen Substituent

The chlorine atom on the phenyl ring is generally less reactive towards nucleophilic substitution than the one on the pyridine ring. However, it can be a site for other transformations, including electrophilic aromatic substitution and ortho-metallation.

Potential for Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The chlorophenyl group can undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. The chlorine atom is an ortho-, para-directing group, although it is deactivating. The presence of the 2-pyridyl substituent, which is electron-withdrawing, will further deactivate the chlorophenyl ring towards electrophilic attack. The substitution pattern will be influenced by the combined electronic and steric effects of both the chlorine atom and the pyridyl group. In biaryl systems, ortho-substitution can lead to non-planar conformations which may affect solubility and biological activity. researchgate.net

Ortho-Metallation and Subsequent Transformations of the Chlorophenyl Group

Directed ortho-metallation is a powerful strategy for the functionalization of aromatic rings. In the case of 2-Chloro-6-(2-chlorophenyl)pyridine, the pyridine nitrogen can direct lithiation to the ortho position of the phenyl ring (C-2' position). vdoc.pub This reaction is typically carried out using a strong base like tert-butyllithium (B1211817) at low temperatures. vdoc.pubresearchgate.net The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents at the C-2' position. clockss.orgsemanticscholar.org This method allows for regioselective functionalization that might be difficult to achieve through other means. For instance, treatment of 2-chloro-6-phenylpyridine (B81201) with t-BuLi leads to selective lithiation at the C-2' position of the phenyl ring. vdoc.pub

Chemical Modifications Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-alkylation and N-oxidation.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form the corresponding pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the molecule, making the pyridine ring more electron-deficient.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or a combination of hydrogen peroxide with an activating agent like trifluoroacetic anhydride (B1165640). researchgate.netresearchgate.net The oxidation of electron-deficient pyridines can be challenging and may require stronger oxidizing systems. researchgate.netrsc.orgnih.gov The resulting pyridine N-oxide can then serve as a versatile intermediate for further functionalization. For example, pyridine N-oxides can react with Grignard reagents to introduce substituents at the 2-position. organic-chemistry.orgacs.orgacs.orgresearchgate.net They can also be used in C-H activation reactions. rsc.orgrsc.org

| Pyridine Substrate | Oxidizing Agent | Conditions | Product | Reference |

| Electron-deficient pyridines | Tf₂O / Na₂CO₃·1.5H₂O₂ | Mild conditions | Pyridine N-oxide | researchgate.net |

| Electron-deficient pyridines | UHP / TFAA | CH₂Cl₂ or CH₃CN | Pyridine N-oxide | researchgate.net |

| Electron-deficient pyridines | 1-Cyclohexene-1,2-dicarboxylic anhydride / H₂O₂ | - | Pyridine N-oxide | rsc.orgnih.gov |

Coordination Chemistry and Ligand Formation with Metal Centers (e.g., Zn(II) complexes)

The nitrogen atom of the pyridine ring and the potential for chelation involving the chlorophenyl substituent make 2-Chloro-6-(2-chlorophenyl)pyridine an interesting ligand in coordination chemistry. The lone pair of electrons on the pyridine nitrogen allows it to coordinate to a variety of metal centers, forming stable complexes. While specific studies detailing the coordination of 2-Chloro-6-(2-chlorophenyl)pyridine with Zn(II) are not extensively documented in the provided literature, the principles of pyridine-driven assembly of Zn(II) complexes are well-established, often involving ligands like 2-furoic acid where diverse coordination modes are observed. rsc.org

The broader class of 2-arylpyridines, to which this compound belongs, is known to act as directing groups in metal-catalyzed reactions. For instance, 2-phenylpyridine participates in palladium-catalyzed chelation-assisted C–H bond chlorination. thieme-connect.de In this process, the pyridine nitrogen coordinates to the palladium catalyst, directing the functionalization to the ortho C-H bond of the phenyl ring. This chelation-assistance is a powerful strategy in organic synthesis. It is plausible that 2-Chloro-6-(2-chlorophenyl)pyridine could similarly act as a bidentate or monodentate ligand, coordinating to metal centers and influencing the reactivity and selectivity of chemical transformations. The reaction between 2-phenylpyridine and various aroyl chlorides in the presence of a palladium catalyst demonstrates this principle, yielding the chlorinated product, 2-(2-chlorophenyl)pyridine (B8785613), in high yields. thieme-connect.de

| Aroyl Chloride | Yield of 2-(2-chlorophenyl)pyridine (%) | Reference |

| Benzoyl chloride | 92 | thieme-connect.de |

| 4-Methoxybenzoyl chloride | 98 | thieme-connect.de |

| 4-Nitrobenzoyl chloride | 75 | thieme-connect.de |

| 4-Chlorobenzoyl chloride | 82 | thieme-connect.de |

This table showcases the yields of 2-(2-chlorophenyl)pyridine from the reaction of 2-phenylpyridine with different aroyl chlorides, highlighting the efficiency of palladium-catalyzed C-H chlorination.

N-Oxidation and Quaternization Pathways

The nitrogen atom in the pyridine ring of 2-Chloro-6-(2-chlorophenyl)pyridine is a key site for chemical transformations, notably N-oxidation and quaternization.

N-Oxidation: This reaction involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. Pyridine N-oxides are valuable intermediates in synthesis, as the N-oxide group can activate the pyridine ring for both electrophilic and nucleophilic substitution. wikipedia.org Generally, pyridine-N-oxides can be synthesized from the parent pyridine using oxidizing agents. wikipedia.org For instance, 2-chloropyridine can be oxidized to 2-chloropyridine-N-oxide. wikipedia.org A general procedure for the synthesis of heterocyclic N-oxides involves the reaction with an appropriate oxidizing agent, and subsequent purification. acs.org While a specific protocol for the N-oxidation of 2-Chloro-6-(2-chlorophenyl)pyridine is not detailed, the established methods for related compounds, such as 2-chloropyridine, are applicable. wikipedia.orgchemsrc.com

Quaternization: This process involves the alkylation or arylation of the pyridine nitrogen, leading to the formation of a positively charged pyridinium salt. Quaternization alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The quaternization of poly(4-vinyl pyridine) with reagents like chloro 2-propanone and 2-chloroacetamide (B119443) has been shown to proceed quantitatively. itu.edu.tr The kinetics of such reactions are influenced by steric and electronic effects of both the pyridine derivative and the alkylating agent. rsc.org A notable application is photo-induced intramolecular quaternization, where irradiation of compounds like 2-[2-(2-chlorophenyl)vinyl]quinoline leads to cyclization and the formation of polycyclic azonia-aromatic compounds. This suggests that 2-Chloro-6-(2-chlorophenyl)pyridine could undergo quaternization with suitable electrophiles, potentially opening pathways for further functionalization or intramolecular reactions.

Intramolecular Cyclization and Ring Rearrangement Reactions

The bifunctional nature of 2-Chloro-6-(2-chlorophenyl)pyridine, featuring two reactive chloro-substituted aryl rings connected by a pyridine linker, provides the structural basis for intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of complex polycyclic heterocyclic systems. okayama-u.ac.jp

A relevant example is the palladium-catalyzed intramolecular arylation of (2-chlorophenyl)(2-methoxypyridin-3-yl)methanone, which undergoes cyclization to yield a chromeno[3,2-c]pyridine derivative as the sole product. mdpi.com This type of reaction, where a new ring is formed through an intramolecular C-C bond formation, demonstrates a potential pathway for 2-Chloro-6-(2-chlorophenyl)pyridine, which could theoretically undergo a similar palladium-catalyzed cyclization to form a dibenzo[c,f]quinolizinium system, although this specific transformation has not been reported.

Furthermore, photo-induced intramolecular quaternization serves as another route to cyclized products. The irradiation of 2-[2-(2-chlorophenyl)vinyl]quinoline in acetonitrile (B52724) results in the formation of dibenzo[c,f]quinolizinium salt, a polycyclic azonia-aromatic compound. In some cases, this initial cyclization can be followed by a second oxidative photocyclodehydrogenation to yield even more complex structures.

Unexpected intramolecular cyclizations have also been observed in related systems. For instance, 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines undergo cyclization under certain conditions to form novel 5- and 7-membered ring systems. semanticscholar.org While not directly involving the title compound, these examples underscore the potential for complex ring-forming and rearrangement reactions in molecules containing a halophenyl group adjacent to a nitrogen heterocycle. Ring-opening mechanisms of pyridine rings have also been elucidated in the context of rhenium carbonyl complexes, where deprotonation of a dearomatized pyridine ring can trigger ring contraction and C-N bond cleavage. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Transformations

The presence of two reactive C-Cl bonds and multiple C-H bonds amenable to activation makes 2-Chloro-6-(2-chlorophenyl)pyridine a promising substrate for exploring novel reaction pathways and catalytic transformations. Modern organic synthesis heavily relies on catalytic methods, particularly transition-metal catalysis, for the efficient and selective construction of molecular complexity.

One area of exploration is in catalytic cross-coupling reactions. The chlorine atoms on both the pyridine and phenyl rings can serve as handles for reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. For example, the use of BuLi-Me2N(CH2)2OLi has been shown to mediate an unusual C-6 lithiation of 2-chloropyridine, which can then be used in subsequent Stille coupling reactions to prepare chlorinated bis-heterocycles. researchgate.net This highlights the potential for selective functionalization at different positions of the 2-Chloro-6-(2-chlorophenyl)pyridine scaffold.

The development of efficient catalytic systems for the synthesis of substituted pyridines is an active area of research. Methods like the one-pot Hantzsch pyridine synthesis using catalysts such as cerium (IV) ammonium (B1175870) nitrate (B79036) or Montmorillonite K10 clay demonstrate the ongoing efforts to create environmentally benign and efficient synthetic protocols. researchgate.netscirp.org Furthermore, acid-catalyzed tandem reactions have been developed for pyridine synthesis, involving C=C and C(sp3)–N bond cleavages. rsc.org

The field of C-H activation also offers significant potential. As mentioned previously, palladium-catalyzed C-H chlorination of 2-phenylpyridine is a highly efficient and regioselective reaction. thieme-connect.de Exploring similar C-H functionalization reactions on the phenyl ring of 2-Chloro-6-(2-chlorophenyl)pyridine could lead to the synthesis of novel, highly substituted derivatives. The choice of catalyst and ligands can be crucial in controlling the selectivity of such transformations. acs.org

Structural Modifications on the Pyridine Ring

The pyridine ring of 2-chloro-6-(2-chlorophenyl)pyridine is a prime site for structural modifications, allowing for the introduction of a wide variety of substituents and the construction of fused heterocyclic systems.

The reactivity of the pyridine ring facilitates the introduction of various functional groups, leading to a broad spectrum of derivatives. For instance, the chlorine atom at the 2-position can be readily displaced by nucleophiles. This allows for the synthesis of compounds with different substituents at this position, such as amino, alkoxy, and alkylthio groups.

Furthermore, other positions on the pyridine ring can be functionalized. For example, the synthesis of 2-chloro-6-(trichloromethyl)pyridine has been reported, where a trichloromethyl group is introduced at the 6-position of the pyridine ring. prepchem.comgoogle.comhach.com This intermediate can be further modified, for instance, by reduction to a dichloromethyl group. prepchem.com Additionally, the introduction of substituents like a trimethylsilyl (B98337) group at the 6-position has been achieved, creating compounds such as 2-chloro-6-(trimethylsilyl)pyridine. nih.gov

The introduction of carboxamide groups has also been explored, as seen in 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide, which features a carboxamide group at the 4-position of the pyridine ring. These modifications significantly alter the electronic and steric properties of the molecule, influencing its potential interactions with biological targets.

Table 1: Examples of Substituents on the Pyridine Ring

| Substituent | Position | Resulting Compound |

|---|---|---|

| Trichloromethyl | 6 | 2-Chloro-6-(trichloromethyl)pyridine prepchem.comgoogle.comhach.com |

| Dichloromethyl | 6 | 2-Chloro-6-(dichloromethyl)pyridine prepchem.com |

| Trimethylsilyl | 6 | 2-Chloro-6-(trimethylsilyl)pyridine nih.gov |

| Carboxamide | 4 | 2-Chloro-N-(2-chlorophenyl)pyridine-4-carboxamide |

Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, have been extensively used to create complex heterocyclic systems. These reactions often start with functionalized 2-chloropyridine derivatives.

Thienopyridines: The synthesis of thienopyridines, which contain a thiophene (B33073) ring fused to the pyridine ring, can be achieved through various strategies. One common method involves the reaction of 2-chloro-3-cyanopyridines with thioglycolic acid derivatives. researchgate.net This reaction proceeds via nucleophilic substitution followed by cyclization to form the thieno[2,3-b]pyridine (B153569) core. researchgate.net A well-known example of a biologically active thienopyridine is Clopidogrel, which is a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) derivative. nih.gov The synthesis of various thieno[2,3-b]pyridines has been explored, leading to compounds with diverse substitution patterns. rsc.orgsrce.hr For instance, the reaction of 2-chloro-N-(4-chlorophenyl)acetamide with appropriate starting materials can yield 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives. rsc.org

Pyrazolopyridines: The fusion of a pyrazole (B372694) ring to the pyridine scaffold results in pyrazolopyridines, a class of compounds with significant biological interest. chemmethod.comscirp.orgmdpi.com The synthesis of pyrazolo[3,4-b]pyridines can be accomplished by reacting 3-aminopyrazole (B16455) derivatives with appropriate precursors. mdpi.com For example, the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate, can lead to the formation of 4-chloro-1H-pyrazolo[3,4-b]pyridines. mdpi.com Another approach involves the reaction of 2-chloropyridine derivatives with hydrazine (B178648) hydrate (B1144303) to form key intermediates for pyrazolopyridine synthesis. scirp.org The synthesis of pyrazolo[4,3-b]pyridines has also been developed from readily available 2-chloro-3-nitropyridines. researchgate.net

Other Fused Systems: Beyond thienopyridines and pyrazolopyridines, other fused heterocyclic systems can be synthesized. For example, pyrrolo[3,4-c]pyridine derivatives have been prepared and studied for their pharmacological properties. mdpi.com These syntheses often involve multi-step sequences starting from appropriately substituted pyridine precursors.

Table 2: Examples of Fused Heterocyclic Systems

| Fused System | Synthetic Precursor Example | Resulting Core Structure |

|---|---|---|

| Thieno[2,3-b]pyridine | 2-Chloro-3-cyanopyridine researchgate.net | Thieno[2,3-b]pyridine researchgate.net |

| Thieno[3,2-c]pyridine | - | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nih.gov |

| Pyrazolo[3,4-b]pyridine | 3-Aminopyrazole | 1H-Pyrazolo[3,4-b]pyridine mdpi.com |

| Pyrazolo[1,5-a]pyridine | - | 6-chloro-N-(2-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide nih.gov |

| Pyrazolo[4,3-b]pyridine | 2-Chloro-3-nitropyridine researchgate.net | Pyrazolo[4,3-b]pyridine researchgate.net |

| Pyrrolo[3,4-c]pyridine | Substituted Pyridines | Pyrrolo[3,4-c]pyridine mdpi.com |

Structural Diversification on the Chlorophenyl Ring

The chlorophenyl ring offers another avenue for structural diversification, allowing for modifications in the position and number of halogen atoms, as well as the introduction of various other functional groups.

The position and number of chlorine atoms on the phenyl ring can be varied to investigate their influence on the compound's properties. While the parent compound has a chlorine atom at the ortho position, analogues with chlorine at the meta or para positions, or with multiple chlorine atoms, can be synthesized. For instance, analogues with a 4-chlorophenyl moiety have been prepared. nih.gov The synthesis of these analogues often involves using appropriately substituted chlorophenylboronic acids in cross-coupling reactions. The presence and position of the halogen can significantly impact the electronic distribution and conformation of the molecule.

Beyond altering the halogen substitution, a wide array of other functional groups can be incorporated onto the phenyl ring. These groups can range from simple alkyl and alkoxy groups to more complex moieties. For example, analogues with a 4-fluorophenyl group have been synthesized and studied. nih.gov The introduction of a trifluoromethyl group, as seen in analogues with a 2-chloro-4-(trifluoromethyl)phenyl group, has also been explored. nih.gov These modifications are typically achieved through the use of appropriately functionalized starting materials, such as substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. nih.gov The nature of these functional groups can dramatically alter the lipophilicity, polarity, and hydrogen bonding capacity of the molecule.

Table 3: Examples of Structural Diversification on the Phenyl Ring

| Modification | Example Substituent/Group | Resulting Moiety |

|---|---|---|

| Halogen Position | 4-Chloro | 4-Chlorophenyl nih.gov |

| Functional Group | 4-Fluoro | 4-Fluorophenyl nih.gov |

| Functional Group | 4-(Trifluoromethyl) | 4-(Trifluoromethyl)phenyl nih.gov |

| Functional Group | 2-Methyl-3-chloro | 2-Methyl-3-chlorophenyl rsc.org |

Investigation of Linker Variations and Bridging Architectures

The nature of the linkage between the pyridine and phenyl rings is another critical aspect that can be systematically varied. In the parent compound, the two rings are directly connected. However, analogues with different linkers or bridging architectures have been synthesized to explore the impact of conformational flexibility and spatial orientation.

For instance, ether linkages have been introduced between the two aromatic rings. nih.gov The synthesis of such analogues can be achieved through reactions like the Mitsunobu reaction or nucleophilic substitution. nih.gov The length and flexibility of these linkers can be modified, for example, by using propenyloxy or propynyloxy (B15346420) chains. researchgate.net

Advanced Characterization Techniques for Derivative Structures

The comprehensive characterization of derivatives of 2-chloro-6-(2-chlorophenyl)pyridine relies on a suite of advanced analytical techniques to elucidate their complex three-dimensional structures and electronic properties. Beyond routine spectroscopic methods, researchers employ a combination of high-resolution and computational approaches to gain a deeper understanding of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is fundamental for structural elucidation in solution. mdpi.comtandfonline.comscielo.brsciensage.inforsc.orgresearchgate.net Proton NMR helps to identify the chemical environment of hydrogen atoms, with characteristic shifts observed for aromatic protons on the pyridine and chlorophenyl rings. For example, in 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, specific signals in the ¹H NMR spectrum correspond to the protons on the imidazo[1,2-a]pyridine (B132010) core and the chlorophenyl substituent. scielo.br Carbon-13 NMR provides complementary information on the carbon skeleton, with chemical shifts being sensitive to the electronic effects of substituents like chlorine and methoxy (B1213986) groups. tandfonline.comscielo.br

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized derivatives. mdpi.com By providing highly accurate mass-to-charge ratio measurements, HRMS validates the molecular formula of the target compounds. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data. tandfonline.comnih.gov DFT calculations can predict optimized molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental results to support structural assignments. tandfonline.comnih.gov These calculations also provide insights into the electronic properties of the molecules, such as the distribution of molecular orbitals (HOMO-LUMO) and electrostatic potential. tandfonline.com

Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular interactions within the crystal lattice, providing a detailed picture of how molecules pack together. nih.govresearchgate.net This analysis helps in understanding the nature and extent of various intermolecular contacts, such as hydrogen bonds and π-π stacking. researchgate.net

Table 1: Spectroscopic Data for Selected Pyridine Derivatives

| Compound | Technique | Key Observations | Reference |

|---|---|---|---|

| 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | ¹H NMR (300 MHz, CDCl₃) | δ (ppm) 8.14-8.13 (m, 1H), 7.85 (dd, J 1.99, 1.97, 2H), 7.77 (s, 1H), 7.55 (d, J 9.57, 1H), 7.42-7.39 (m, 2H), 7.14 (dd, J 1.98, 1.97, 1H) | scielo.br |

| 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) 145.9, 144.3, 134.3, 132.0, 129.2, 127.5, 126.6, 123.6, 21.0, 118.1, 108.7 | scielo.br |

| 2-Chloro-6-methoxypyridine-4-carboxylic acid | ¹H NMR | Calculated shifts of 7.9 ppm (COOH proton) and 7.8, 7.7 ppm (pyridine protons) correlated well with observed shifts of 7.4 ppm and 7.4, 7.2 ppm respectively. | tandfonline.com |

| 2-Chloro-6-methoxypyridine-4-carboxylic acid | ¹³C NMR | Observed bands at 164.3, 166.1, and 166.1 ppm correspond to carbon atoms adjacent to electronegative atoms (N, O). | tandfonline.com |

| 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine | FT-IR/FT-Raman | Characteristic bands for N-H, C-Cl, C-H, C=C, and C=N vibrations were identified and assigned. | nih.gov |

Crystal Engineering and Solid-State Analysis of Derivatives

Crystal engineering of 2-chloro-6-(2-chlorophenyl)pyridine derivatives involves the rational design and control of their solid-state structures to achieve desired physical and chemical properties. This is accomplished by understanding and manipulating the non-covalent interactions that govern molecular packing in the crystal lattice. researchgate.netacs.org

Single-crystal X-ray diffraction is the cornerstone of solid-state analysis, providing precise data on the crystal system, space group, and unit cell dimensions. mdpi.comiucr.orgnih.govnih.gov For example, a derivative, 2,2′-[2,4-bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine), was found to crystallize in the monoclinic space group P2₁/c. mdpi.com The analysis of crystal structures reveals key geometric parameters, such as the dihedral angles between the pyridine and phenyl rings, which are influenced by steric hindrance from substituents. In some 2,6-bis(imino)pyridine derivatives, these dihedral angles can range from approximately 43° to 88°. iucr.orgiucr.org

The supramolecular architecture is dictated by a variety of intermolecular interactions. researchgate.net Hydrogen bonds, where present, often play a dominant role in directing the crystal packing. nih.gov In the absence of strong hydrogen bond donors, weaker interactions such as C-H···π interactions become significant, linking molecules into layers or more complex three-dimensional networks. iucr.orgiucr.org Halogen bonds, such as Cl···O contacts, can also contribute to the stability of the crystal structure. nih.gov

Hirshfeld surface analysis is a valuable tool for quantitatively analyzing these intermolecular contacts. nih.govresearchgate.net By mapping the close contacts on the molecular surface, it provides a visual and statistical summary of the interactions driving the crystal packing. Two-dimensional fingerprint plots derived from the Hirshfeld surface can distinguish the relative contributions of different types of contacts, such as H···H, C···H, and O···H. researchgate.net

The Cambridge Structural Database (CSD) is an essential resource for crystal engineering, allowing researchers to compare the structural motifs of newly synthesized compounds with those of known structures. iucr.org This comparative analysis can reveal trends in packing and conformation, aiding in the prediction and design of new crystalline materials. iucr.org The study of isomorphism, where different compounds adopt the same crystal structure, is also of interest in crystal engineering, as it provides insights into the interchangeability of functional groups in directing crystal packing. acs.org

Table 2: Crystallographic Data for Selected Pyridine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features | Reference |

|---|---|---|---|---|---|

| (1E,1′E)-1,1′-(pyridine-2,6-diyl)bis[N-(4-chlorophenyl)ethan-1-imine] | Not specified | Not specified | Not specified | Two independent molecules (A and B) in the asymmetric unit. Dihedral angles between chlorophenyl and pyridine rings: 77.64(6)° and 86.18(6)° in A; 80.02(5)° and 43.41(6)° in B. Molecules linked by C-H···π interactions. | iucr.orgiucr.org |

| 2,2′-[2,4-bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) | Monoclinic | P 2₁/c | a = 13.4616(4) Å, b = 6.5681(2) Å, c = 18.3415(8) Å, β = 108.653(4)° | Unexpected cyclobutane (B1203170) derivative formed. | mdpi.com |

| 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine | Triclinic | P-1 | Not specified | Analysis of strong and weak intermolecular contacts via Hirshfeld surface analysis. | nih.gov |

| Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate | Orthorhombic | P2₁2₁2₁ | a = 7.5791(3) Å, b = 11.0242(5) Å, c = 19.6736(7) Å | Crystal structure stabilized by intermolecular C-H···O hydrogen bonds and a Cl···O halogen bond (3.018(2) Å). | nih.gov |

Conclusion

2-Chloro-6-(2-chlorophenyl)pyridine is a halogenated pyridine (B92270) derivative with significant potential as a versatile building block in organic synthesis. Its structure offers multiple reactive sites that can be selectively functionalized using a variety of modern synthetic methodologies, most notably transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be confidently predicted based on the well-established chemistry of related substituted pyridines. Further research into the specific properties and reactions of 2-Chloro-6-(2-chlorophenyl)pyridine could unveil new opportunities for the development of novel compounds with applications in various fields of chemistry.

Theoretical and Computational Chemistry of 2 Chloro 6 2 Chlorophenyl Pyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations form the bedrock of modern computational chemistry, offering a powerful lens through which to examine molecular structure and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, prized for its balance of accuracy and computational efficiency. For a molecule like 2-Chloro-6-(2-chlorophenyl)pyridine, DFT calculations, commonly using functionals such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and chlorophenyl rings. These theoretical parameters are crucial for understanding the molecule's steric and electronic profile and serve as the foundation for all other computational analyses.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity. For 2-Chloro-6-(2-chlorophenyl)pyridine, analysis would involve visualizing the spatial distribution of these orbitals to predict sites susceptible to electrophilic and nucleophilic attack. From the HOMO and LUMO energies, other key electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness would be calculated to build a comprehensive picture of its reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different potential values: red regions indicate negative electrostatic potential, typically associated with lone pairs of electronegative atoms (like nitrogen and chlorine), and are attractive to electrophiles. Conversely, blue regions denote positive electrostatic potential, usually around hydrogen atoms, indicating sites favorable for nucleophilic attack. An MEP analysis of 2-Chloro-6-(2-chlorophenyl)pyridine would highlight the electron-rich areas around the nitrogen atom of the pyridine ring and the chlorine atoms, as well as electron-deficient regions, thereby providing a clear guide to its intermolecular interaction patterns.

Simulation of Vibrational Spectra (FT-IR, FT-Raman) and Comparison with Experimental Data

Theoretical simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are instrumental in interpreting and assigning experimental spectroscopic data. Using the optimized geometry obtained from DFT calculations, the vibrational frequencies and their corresponding intensities for 2-Chloro-6-(2-chlorophenyl)pyridine would be computed. These calculated frequencies often require scaling to correct for anharmonicity and the approximations inherent in the theoretical model. By comparing the scaled theoretical spectra with experimentally recorded FT-IR and FT-Raman spectra, a detailed and reliable assignment of the observed vibrational bands to specific molecular motions (e.g., C-H stretching, C=C ring vibrations, C-Cl stretching) can be achieved. This correlative approach validates both the computational model and the experimental findings.

Theoretical Prediction of Nuclear Magnetic Resonance Chemical Shifts (¹H, ¹³C) and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 2-Chloro-6-(2-chlorophenyl)pyridine. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common approach for this purpose. The calculated isotropic shielding values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield chemical shifts. These predicted shifts can be compared directly with experimental NMR data. Such a comparison is invaluable for confirming the structural assignment of complex molecules and for understanding how the electronic environment, influenced by the chloro- and chlorophenyl substituents, affects the magnetic shielding of each nucleus.

Computational Exploration of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms of 2-Chloro-6-(2-chlorophenyl)pyridine are not extensively documented, the principles of related pyridine reactions can be extrapolated. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways and identifying transition states.

For instance, studies on the chlorination of pyridine have been conducted to understand the regioselectivity of the reaction. Theoretical calculations using the semi-empirical PM3 method have been employed to study the addition mechanism of a chlorine radical to pyridine. These studies show the existence of two transition states for the formation of 2-chloropyridine (B119429) and 3-chloropyridine. The calculations indicated that the activation barrier for the formation of 2-chloropyridine is the lowest, suggesting it is the kinetically favored product. researchgate.net

The general approach for modeling such reaction mechanisms involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This transition state structure is crucial for understanding the reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Analysis: This analysis confirms that the identified transition state correctly connects the desired reactants and products.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), are commonly used to generate potential energy profiles for proposed reaction pathways. mdpi.com These profiles help in determining the rate-determining step by identifying the highest activation energy barrier. mdpi.com

Conformational Analysis and Tautomeric Equilibria Studies

Conformational Analysis:

The conformational landscape of 2-Chloro-6-(2-chlorophenyl)pyridine is primarily defined by the rotation around the C-C single bond connecting the pyridine and phenyl rings. This rotation determines the dihedral angle between the two aromatic rings. Computational studies on analogous molecules like 2-phenylpyridine (B120327) and other 2,6-disubstituted pyridines provide a framework for understanding these conformational preferences. acs.orgnih.gov

The steric hindrance between the hydrogen atom at position 3 of the pyridine ring and the hydrogen atoms on the phenyl ring, as well as the electronic interactions between the rings, governs the rotational barrier. researchgate.net For 2-phenylpyridine, theoretical calculations have shown that the molecule is not planar in its most stable conformation, with a dihedral angle between the rings. acs.org Torsional barrier computations on phenylpyridine isomers using Hartree-Fock (HF) and DFT (B3LYP) methods indicate that the dihedral angle increases with the number of vicinal H-H interactions. researchgate.net

For 2,2'-bi-1H-imidazole, a related bi-heterocyclic system, DFT calculations (B3LYP/6-31G*) estimated a rotational barrier of 11.8 kcal/mol. rsc.org This highlights the significant energy required for rotation in such linked aromatic systems. In 2,6-disubstituted pyridines, the substituents can significantly influence the conformation of attached groups. mdpi.comacs.org

Tautomeric Equilibria:

Tautomerism is a form of constitutional isomerism where isomers interconvert by the migration of a proton. For 2-Chloro-6-(2-chlorophenyl)pyridine, significant tautomeric equilibria are not expected as it lacks the typical functional groups (like hydroxyl or amino groups) that readily undergo proton transfer.

However, the study of tautomerism in related chloro-substituted pyridinols (hydroxypyridines) is well-documented. For example, 2-hydroxypyridine (B17775) exists in a tautomeric equilibrium with its pyridone form. researchgate.netresearchgate.net The position of this equilibrium is sensitive to the substitution pattern and the solvent. researchgate.netnih.gov Infrared spectroscopy of chlorinated 2-pyridinols in an argon matrix showed that the enol/keto ratio is dependent on the position of the chlorine atom. researchgate.net Theoretical studies on these systems, often employing DFT methods like B3LYP, have been used to predict the relative stabilities of the tautomers in both the gas phase and in solution. nih.govchemrxiv.org These studies confirm that for molecules like 2-Chloro-6-(2-chlorophenyl)pyridine, which lack the hydroxyl group, the pyridone-like tautomer is not a relevant species.

Prediction of Optical and Spectroscopic Properties (e.g., UV-Vis Absorption Spectra, Nonlinear Optical Properties)

Time-dependent density functional theory (TD-DFT) is a state-of-the-art computational method for predicting the electronic absorption spectra of molecules. science.govmdpi.com For derivatives of 2-chloropyridine, TD-DFT calculations have been shown to provide reliable predictions of UV-Vis absorption maxima. researchgate.net

UV-Vis Absorption Spectra:

The UV-Vis spectrum of 2-Chloro-6-(2-chlorophenyl)pyridine is expected to be characterized by π → π* transitions within the aromatic rings. The substitution pattern, particularly the presence of chlorine atoms and the phenyl group, will influence the energies of the molecular orbitals and thus the absorption wavelengths. TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311+G(d,p), are employed to simulate the electronic transitions. mdpi.comdntb.gov.ua Studies on related molecules provide an indication of the expected spectral features. For example, 2-chloropyridine in chloroform (B151607) exhibits an absorption maximum at 256.2 nm. researchgate.net The conjugation with a phenyl ring is expected to cause a bathochromic (red) shift in the absorption bands.

Predicted Spectroscopic and Optical Properties of Related Phenylpyridine Derivatives

| Compound | Property | Predicted Value | Computational Method |

|---|---|---|---|

| 2-Phenylpyridine | First Hyperpolarizability (β) | -0.56 x 10-30 esu | B3LYP/6-31++G(d,p) |

| 3-Phenylpyridine | First Hyperpolarizability (β) | 1.08 x 10-30 esu | B3LYP/6-31++G(d,p) |

| 4-Phenylpyridine | First Hyperpolarizability (β) | -1.63 x 10-30 esu | B3LYP/6-31++G(d,p) |

| Phenyl 2-pyridyl ketone oxime-Cu Complex | UV-Vis λmax | 480 nm, 460 nm | PBE0/6-31G(d) |

Data synthesized from studies on related compounds. researchgate.netuef.fi

Nonlinear Optical (NLO) Properties:

Computational methods are also used to predict the nonlinear optical properties of molecules. The first hyperpolarizability (β) is a key parameter that indicates the NLO response of a material. Calculations on phenylpyridine isomers have shown that the substitution pattern significantly affects the NLO properties. researchgate.net For instance, the introduction of electron-donating or -withdrawing groups can dramatically enhance the hyperpolarizability. While specific calculations for 2-Chloro-6-(2-chlorophenyl)pyridine are not available, the presence of the chloro-substituents and the phenyl ring suggests that it may possess interesting NLO properties.

Thermodynamic Studies on Compound Formation and Stability

Thermochemical parameters, such as the standard molar enthalpy of formation (ΔfHm°), provide crucial information about the thermodynamic stability of a compound. These values can be determined experimentally through techniques like combustion calorimetry and can also be estimated with high accuracy using computational methods.

High-level ab initio methods, such as the G3(MP2)//B3LYP composite method, have been used to calculate the gas-phase enthalpies of formation for a range of substituted pyridines. researchgate.net For the parent phenylpyridine isomers, a combination of experimental measurements and DFT (B3LYP) calculations has provided reliable thermochemical data. acs.orgumsl.edu These studies establish the relative stabilities of the isomers and the energetic effects of the phenyl substitution. acs.org

The stability of 2-Chloro-6-(2-chlorophenyl)pyridine will be influenced by the stabilizing effect of the aromatic systems and any steric strain introduced by the substituents at the 2- and 6-positions.

Standard Molar Enthalpies of Formation for Related Compounds (Gas Phase, 298.15 K)

| Compound | ΔfHm°(g) / kJ·mol-1 (Experimental) | ΔfHm°(g) / kJ·mol-1 (Calculated) | Computational Method |

|---|---|---|---|

| 2-Phenylpyridine | 228.3 ± 5.8 | 229.7 | B3LYP/cc-pVTZ |

| 3-Phenylpyridine | 240.9 ± 5.5 | 241.1 | B3LYP/cc-pVTZ |

| 4-Phenylpyridine | 240.0 ± 3.3 | 240.1 | B3LYP/cc-pVTZ |

| 2-Chloro-3-hydroxypyridine | -76.8 ± 2.0 | -75.7 | G3(MP2)//B3LYP |

| 2-Chloro-6-hydroxypyridine | -105.0 ± 1.7 | -104.2 | G3(MP2)//B3LYP |

Data from thermochemical studies on phenylpyridines and chlorohydroxypyridines. acs.orgresearchgate.netresearchgate.net

These data indicate that the phenyl-substituted pyridines are significantly less stable (have more positive enthalpies of formation) than the chloro-hydroxy substituted pyridines. The relative stability among isomers is subtle, with 2-phenylpyridine being the most stable of the phenylpyridine isomers. acs.org

Applications of 2 Chloro 6 2 Chlorophenyl Pyridine in Advanced Organic Synthesis

Role as a Versatile Building Block for Constructing Complex Molecular Architectures

2-Chloro-6-(2-chlorophenyl)pyridine serves as a foundational element for the assembly of intricate molecular structures. Its distinct arrangement of a pyridine (B92270) ring substituted with both a chloro and a chlorophenyl group provides multiple reactive sites for further chemical modifications. This allows for the systematic construction of more elaborate molecules with tailored properties.

The presence of the pyridine ring itself is a key feature, as this nitrogen-containing heterocycle is a common motif in many biologically active compounds and functional materials. nih.govnih.gov The chloro substituents on both the pyridine and phenyl rings offer handles for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. This versatility enables chemists to introduce a wide array of functional groups, thereby building molecular complexity in a controlled and stepwise manner.

The strategic placement of the substituents on the pyridine ring influences the electronic properties and three-dimensional shape of the molecule, which are critical factors in designing compounds with specific functions. For instance, the steric and electronic effects of the 2-chlorophenyl group can direct the regioselectivity of subsequent reactions, allowing for precise control over the final molecular architecture. This level of control is essential for the synthesis of complex natural products, pharmaceuticals, and advanced materials. rsc.org

Strategic Substrate in Palladium-Mediated Cross-Coupling Reactions

The utility of 2-Chloro-6-(2-chlorophenyl)pyridine is particularly evident in its application as a substrate in palladium-mediated cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis.

The chlorine atoms on both the pyridine and phenyl rings of the molecule can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govbeilstein-journals.org In these reactions, the palladium catalyst facilitates the coupling of the chlorinated pyridine derivative with a wide range of organometallic or unsaturated partners.

For example, in a Suzuki-Miyaura coupling, the chloro group can be replaced by an aryl, heteroaryl, or alkyl group from an organoboron reagent. This allows for the synthesis of biaryl and heteroaryl compounds, which are important structural motifs in many pharmaceuticals and organic electronic materials. nih.govacs.org The differential reactivity of the two chloro groups can potentially be exploited to achieve selective cross-coupling at one position over the other, further enhancing the synthetic utility of this building block.

The efficiency and selectivity of these palladium-catalyzed reactions are often influenced by the choice of catalyst, ligands, and reaction conditions. acs.org Research in this area continues to expand the scope and applicability of these transformations, making 2-Chloro-6-(2-chlorophenyl)pyridine an even more valuable substrate for the synthesis of diverse and complex molecules.

| Cross-Coupling Reaction | Reagent Type | Bond Formed |

| Suzuki-Miyaura | Organoboron | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal Alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

| Hiyama | Organosilane | C-C |

Precursor for the Development of Novel Pyridine-Based Synthetic Reagents and Catalysts

Beyond its role as a building block, 2-Chloro-6-(2-chlorophenyl)pyridine serves as a precursor for the creation of new synthetic reagents and catalysts. The inherent reactivity of the chloro groups allows for their conversion into other functional groups, leading to the generation of novel pyridine-based structures with unique chemical properties.

For instance, the chloro groups can be displaced by various nucleophiles to introduce functionalities that can act as directing groups, ligands for metal catalysts, or reactive sites for further transformations. This enables the design and synthesis of bespoke reagents and catalysts tailored for specific synthetic challenges.

The development of new pyridine-based ligands is a particularly active area of research. Pyridine-containing ligands are widely used in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of metal centers. researchgate.netacs.org By modifying the 2-Chloro-6-(2-chlorophenyl)pyridine scaffold, chemists can fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the activity and selectivity of the metal catalysts they coordinate to. This approach has led to the discovery of highly efficient catalysts for a range of important organic transformations.

Design and Synthesis of Ligands for Inorganic Chemistry and Materials Science

The structural framework of 2-Chloro-6-(2-chlorophenyl)pyridine makes it an excellent starting point for the design and synthesis of ligands for applications in inorganic chemistry and materials science. acs.org The pyridine nitrogen atom and the potential for introducing other donor atoms through modification of the chloro groups allow for the creation of polydentate ligands capable of coordinating to metal ions.

These ligands can be used to construct a wide variety of metal complexes with interesting photophysical, electronic, and magnetic properties. For example, by incorporating chromophoric or electroactive moieties, it is possible to design ligands that, upon coordination to a metal center, give rise to materials with applications in areas such as light-emitting diodes (LEDs), sensors, and molecular magnets. researchgate.netacs.org

The ability to systematically modify the ligand structure by starting from 2-Chloro-6-(2-chlorophenyl)pyridine provides a powerful platform for investigating structure-property relationships in these materials. This allows for the rational design of new materials with optimized performance characteristics. The versatility of this precursor enables the synthesis of both simple bidentate ligands and more complex, multi-dentate ligand systems for the construction of sophisticated coordination compounds and materials. researchgate.net

Development of New Synthetic Pathways Utilizing its Unique Reactivity Profile

The unique combination of a pyridine ring and two chloro-substituted aryl groups in 2-Chloro-6-(2-chlorophenyl)pyridine gives rise to a distinct reactivity profile that can be exploited in the development of novel synthetic pathways. Chemists are continuously exploring new transformations and reaction sequences that take advantage of the specific electronic and steric properties of this molecule.

For example, the presence of the nitrogen atom in the pyridine ring can influence the reactivity of the adjacent chloro group, potentially enabling selective transformations that would not be possible with a simple chlorobenzene (B131634) derivative. Furthermore, the molecule can undergo reactions that are characteristic of both pyridines and chlorinated aromatic compounds, opening up a wide range of synthetic possibilities.

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms Established for 2-Chloro-6-(2-chlorophenyl)pyridine

The construction of the 2-Chloro-6-(2-chlorophenyl)pyridine framework predominantly relies on well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs a dihalopyridine like 2,6-dichloropyridine (B45657) with (2-chlorophenyl)boronic acid, is a cornerstone of its synthesis. This method is valued for its high efficiency and selectivity in forming the critical carbon-carbon bond. Similarly, the Negishi cross-coupling, employing an organozinc reagent such as (2-chlorophenyl)zinc chloride, provides a reliable alternative for assembling this biaryl structure.

The reactivity of 2-Chloro-6-(2-chlorophenyl)pyridine is largely governed by the electron-withdrawing nature of the pyridine (B92270) nitrogen and the two chlorine substituents. This electronic profile renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), with the chlorine atom at the 2-position being particularly prone to displacement. This reactivity allows for the introduction of a diverse array of functional groups, including amines and alkoxides, thereby serving as a gateway to a wide range of derivatives. Furthermore, the two chlorine atoms present on the molecule can undergo sequential cross-coupling reactions, enabling a stepwise and controlled functionalization to build more complex molecular architectures.

Identification of Unexplored Synthetic Pathways and Methodological Enhancements

While current synthetic methods are robust, there is considerable room for the development of more efficient and sustainable approaches. A significant area for future exploration lies in C-H activation and functionalization strategies. A direct arylation of 2-chloropyridine (B119429) with a suitable chlorophenyl partner would offer a more atom-economical route by circumventing the need to pre-synthesize organometallic reagents. The development of catalysts that can selectively target the C-H bond at the 6-position of the pyridine ring would be a substantial methodological advancement.

The implementation of flow chemistry presents another promising avenue. Continuous flow reactors could provide superior control over reaction parameters, enhance safety, and improve scalability for the synthesis of 2-Chloro-6-(2-chlorophenyl)pyridine and its derivatives. Additionally, exploring alternative coupling partners, such as organosilicon or organotrifluoroborate reagents, could broaden the synthetic scope and functional group tolerance. A shift towards catalysts based on earth-abundant metals like iron or copper, in place of palladium, would also contribute to more sustainable synthetic practices.

Opportunities for Advanced Spectroscopic and Computational Characterization

A more profound understanding of the structural and electronic nuances of 2-Chloro-6-(2-chlorophenyl)pyridine can be achieved through advanced analytical techniques. While standard one-dimensional NMR and mass spectrometry are routinely used, a more detailed characterization is possible.

| Analytical Technique | Potential Insights |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, crucial for complex derivatives. |

| X-ray Crystallography | Definitive solid-state conformation, including the critical dihedral angle between the two aromatic rings. |

| Computational Chemistry (DFT) | Calculation of electronic properties (e.g., HOMO-LUMO gap), optimized geometry, and simulated spectra to complement experimental data. |